molecular formula C15H18ClN3 B6458248 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole CAS No. 2549010-53-7

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole

Cat. No.: B6458248
CAS No.: 2549010-53-7
M. Wt: 275.77 g/mol
InChI Key: AZAPIZIVYRGMAH-UHFFFAOYSA-N
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Description

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an azetidine ring, a pyrazole ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the chlorophenyl group and the pyrazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-({1-[(2-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole: shares structural similarities with other azetidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl group, in particular, may confer unique properties compared to other similar compounds, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[[1-[(2-chlorophenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3/c1-12-6-17-19(7-12)10-13-8-18(9-13)11-14-4-2-3-5-15(14)16/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAPIZIVYRGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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